molecular formula C22H19NO2 B11672251 N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B11672251
M. Wt: 329.4 g/mol
InChI Key: OALHCRBYIUYDHE-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure with a carboxamide functional group and a 4-methylphenylmethyl substituent. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized xanthene derivatives.

    Reduction: Formation of reduced xanthene derivatives.

    Substitution: Formation of substituted xanthene derivatives with various functional groups.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent marker in cell imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide can be compared with other xanthene derivatives, such as:

    9H-xanthene-9-carboxylic acid: Lacks the 4-methylphenylmethyl substituent and has different chemical properties.

    N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide: Similar structure but with a chlorine substituent instead of a methyl group, leading to different reactivity and applications.

    N-[(4-methoxyphenyl)methyl]-9H-xanthene-9-carboxamide: Contains a methoxy group, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-15-10-12-16(13-11-15)14-23-22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-13,21H,14H2,1H3,(H,23,24)

InChI Key

OALHCRBYIUYDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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